molecular formula C9H10BrIO B8168470 4-Bromo-2-iodo-1-isopropoxybenzene

4-Bromo-2-iodo-1-isopropoxybenzene

Cat. No.: B8168470
M. Wt: 340.98 g/mol
InChI Key: IUVZYENEBYAEHL-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-isopropoxybenzene: is an organic compound with the molecular formula C9H10BrIO and a molecular weight of 340.99 g/mol . It is a derivative of benzene, substituted with bromine, iodine, and an isopropoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-isopropoxybenzene typically involves the following steps:

    Iodination: The subsequent introduction of an iodine atom.

    Isopropoxylation: The attachment of an isopropoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts (e.g., palladium) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: : 4-Bromo-2-iodo-1-isopropoxybenzene is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine:

Industry: : In industrial settings, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for 4-Bromo-2-iodo-1-isopropoxybenzene in chemical reactions typically involves:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-iodo-2-isopropoxybenzene: A positional isomer with similar reactivity.

    4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Bromo-2-iodo-1-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: : 4-Bromo-2-iodo-1-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The isopropoxy group also influences the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2-iodo-1-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVZYENEBYAEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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